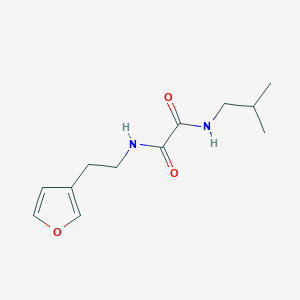

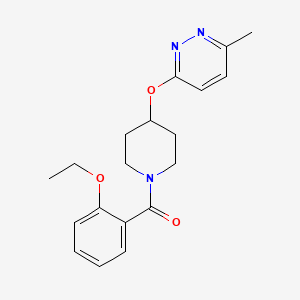

![molecular formula C21H11ClF9N5 B2821615 3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide CAS No. 303997-58-2](/img/structure/B2821615.png)

3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .Molecular Structure Analysis

The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Aplicaciones Científicas De Investigación

Inhibitors of Transcription Factors

Compounds structurally similar to the requested molecule have been studied for their role as inhibitors of transcription factors such as NF-kappaB and AP-1. These transcription factors are critical in the regulation of genes involved in inflammation and cancer, making inhibitors valuable for therapeutic research. A study by Palanki et al. (2000) delves into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, highlighting the importance of specific substitutions on the pyrimidine ring for activity and potential oral bioavailability (Palanki et al., 2000).

Fluorinated Polyimides

Another avenue of research related to the compound's structural elements involves the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines. These materials are noted for their outstanding mechanical properties, thermal stability, and solubility in polar organic solvents, making them suitable for high-performance applications. Yin et al. (2005) synthesized a series of new fluorine-containing polyimides with inherent viscosities of 0.96–1.23 dl/g, which were soluble in many polar organic solvents and exhibited good thermal stability with glass transition temperatures of 223–225 °C (Yin et al., 2005).

Cycloauration Reactions

The chemistry of fluorinated compounds often involves unique reactions due to the electronic effects of fluorine atoms. An example of such reactivity is the direct cycloauration of 2-anilinopyridine with tetrachloroaurate(III), leading to cyclometallated complexes. Such reactions are pivotal in creating compounds with potential catalytic and pharmaceutical applications. Nonoyama et al. (1997) reported the synthesis and characterization of these cycloaurated complexes, highlighting their structural and spectroscopic properties (Nonoyama et al., 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClF9N5/c22-16-9-13(21(29,30)31)10-32-17(16)18(35-33-14-5-1-11(2-6-14)19(23,24)25)36-34-15-7-3-12(4-8-15)20(26,27)28/h1-10,33H/b35-18-,36-34? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBHBUFTXLTXGV-ADLCUNABSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClF9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

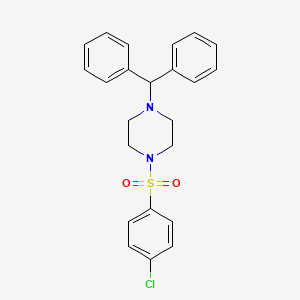

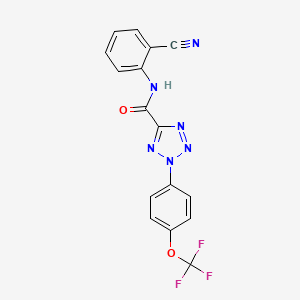

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

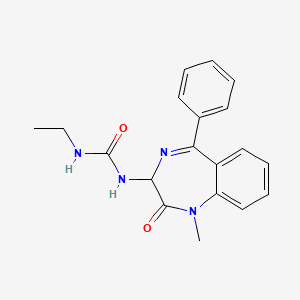

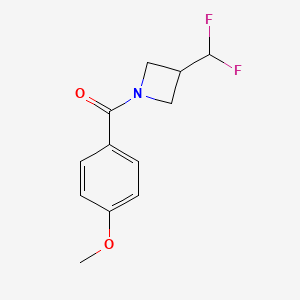

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

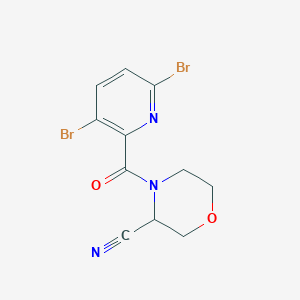

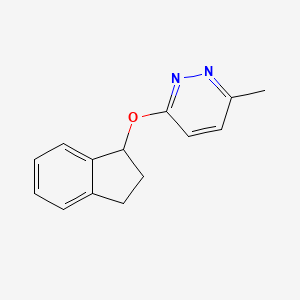

![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)

![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)